molecular formula C15H14O2 B6377624 6-(2,3-Dimethylphenyl)-2-formylphenol, 95% CAS No. 1258611-55-0

6-(2,3-Dimethylphenyl)-2-formylphenol, 95%

Cat. No. B6377624
CAS RN: 1258611-55-0
M. Wt: 226.27 g/mol
InChI Key: KXBLKWPZCSGVFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2,3-Dimethylphenyl)-2-formylphenol, 95% (6-DFP) is an aromatic compound with a distinct chemical structure. It is a white crystalline powder that is soluble in water and ethanol. 6-DFP has a variety of applications in the scientific research field, including synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. In

Scientific Research Applications

6-(2,3-Dimethylphenyl)-2-formylphenol, 95% has a variety of applications in the scientific research field. It is commonly used as a reagent in the synthesis of organic compounds and as a catalyst in the synthesis of polymers. It is also used as a ligand in the study of metal complexes and as an inhibitor in the study of enzyme kinetics. Additionally, 6-(2,3-Dimethylphenyl)-2-formylphenol, 95% has been used in the study of drug metabolism and toxicology.

Mechanism of Action

The mechanism of action of 6-(2,3-Dimethylphenyl)-2-formylphenol, 95% is not well understood. However, it is believed that the compound binds to certain proteins in the cell, which can lead to the inhibition of enzyme activity. Additionally, it has been suggested that 6-(2,3-Dimethylphenyl)-2-formylphenol, 95% may interact with certain receptors in the cell, leading to the activation of certain pathways.
Biochemical and Physiological Effects
6-(2,3-Dimethylphenyl)-2-formylphenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins. Additionally, 6-(2,3-Dimethylphenyl)-2-formylphenol, 95% has been shown to inhibit the enzyme 5-alpha reductase, which is involved in the metabolism of testosterone. 6-(2,3-Dimethylphenyl)-2-formylphenol, 95% has also been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-(2,3-Dimethylphenyl)-2-formylphenol, 95% in lab experiments is that it is relatively inexpensive and readily available. Additionally, it is relatively easy to synthesize and has a high yield. The main limitation of using 6-(2,3-Dimethylphenyl)-2-formylphenol, 95% in lab experiments is that its mechanism of action is not well understood. Additionally, it has not been extensively studied and its effects on humans are unknown.

Future Directions

There are a number of potential future directions for 6-(2,3-Dimethylphenyl)-2-formylphenol, 95% research. One potential direction is to further investigate the mechanism of action of the compound. Additionally, further studies could be conducted to investigate the effects of 6-(2,3-Dimethylphenyl)-2-formylphenol, 95% on humans. Additionally, further research could be conducted to investigate potential applications of 6-(2,3-Dimethylphenyl)-2-formylphenol, 95% in the medical field. Finally, further studies could be conducted to investigate the potential for 6-(2,3-Dimethylphenyl)-2-formylphenol, 95% to be used as a therapeutic agent.

Synthesis Methods

6-(2,3-Dimethylphenyl)-2-formylphenol, 95% is synthesized by the condensation of 2,3-dimethylphenol and formaldehyde in the presence of an acid catalyst. The reaction is carried out in an inert atmosphere at temperatures ranging from 80-90°C. The reaction is usually completed within two hours. The yield of the reaction is typically in the range of 80-90%.

properties

IUPAC Name

3-(2,3-dimethylphenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-10-5-3-7-13(11(10)2)14-8-4-6-12(9-16)15(14)17/h3-9,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXBLKWPZCSGVFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC=CC(=C2O)C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40685057
Record name 2-Hydroxy-2',3'-dimethyl[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40685057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2,3-Dimethylphenyl)-2-formylphenol

CAS RN

1258611-55-0
Record name 2-Hydroxy-2',3'-dimethyl[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40685057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.